Meconin
Overview
Description
Meconin, also known as 6,7-dimethoxy-1(3H)-isobenzofuranone, is an organic compound with the molecular formula C10H10O4. It is a lactone derivative of meconinic acid and is primarily extracted from opium. This compound is a contaminant found in heroin, indicating its presence in illicit opiate use .
Mechanism of Action
Target of Action
Meconin is a metabolite of noscapine Noscapine is a non-addictive opioid agonist, and its primary targets are opioid receptors in the central nervous system
Mode of Action
As a metabolite of noscapine, it may share some of the parent compound’s interactions with opioid receptors . Opioid receptors, when activated, can inhibit the release of pain neurotransmitters, leading to analgesic effects.
Biochemical Pathways
Noscapine, from which this compound is derived, is known to be metabolized in the liver, primarily by the cytochrome p450 enzyme system
Pharmacokinetics
Noscapine is known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Given its relationship to noscapine, it may contribute to the overall analgesic and antitussive effects of the parent compound .
Biochemical Analysis
Biochemical Properties
It is known to be a metabolite of noscapine . This suggests that it may interact with enzymes and proteins involved in the metabolism of noscapine.
Molecular Mechanism
It is known to be a metabolite of noscapine , suggesting that it may exert its effects through interactions with biomolecules involved in noscapine metabolism.
Metabolic Pathways
Meconin is a metabolite of noscapine , suggesting that it is involved in the metabolic pathways of noscapine
Preparation Methods
Synthetic Routes and Reaction Conditions: Meconin can be synthesized through various chemical reactions. One common method involves the cyclization of 6,7-dimethoxyphthalide. The reaction typically requires acidic conditions to facilitate the formation of the lactone ring .
Industrial Production Methods: Industrial production of this compound involves the extraction from opium poppy (Papaver somniferum). The process includes the isolation of meconinic acid, followed by its lactonization to form this compound. This method ensures a high yield of the compound, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced lactone derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrobromic acid in acetic acid.
Major Products Formed:
Oxidation: Oxidized lactone derivatives.
Reduction: Reduced lactone derivatives.
Substitution: Brominated derivatives.
Scientific Research Applications
Meconin has several applications in scientific research:
Chemistry: this compound is used as a reference standard in analytical chemistry, particularly in the detection of opiate use.
Biology: this compound’s derivatives are studied for their potential biological activities, including neuroprotective effects.
Medicine: this compound is investigated for its potential therapeutic effects, including its role as a neuroprotective agent.
Comparison with Similar Compounds
Meconin is compared with other similar compounds such as noscapine, papaverine, and cotarnine:
Noscapine: Both this compound and noscapine are derived from opium and share similar structural features.
Papaverine: Papaverine is another opium alkaloid with vasodilatory effects.
Cotarnine: Cotarnine is a degradation product of noscapine and shares structural similarities with this compound.
This compound’s unique properties, such as its neuroprotective and antioxidant activities, distinguish it from other opium alkaloids, making it a valuable compound for further research and applications.
Properties
IUPAC Name |
6,7-dimethoxy-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-7-4-3-6-5-14-10(11)8(6)9(7)13-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFFGRQMMWVHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(COC2=O)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205433 | |
Record name | Meconin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Meconine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.5 mg/mL at 25 °C | |
Record name | Meconine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
569-31-3 | |
Record name | Meconin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=569-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Meconin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meconin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35547 | |
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Record name | Meconin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-dimethoxyphthalide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MECONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK5R222CG0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Meconine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102.5 °C | |
Record name | Meconine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Meconin and where is it found?
A1: this compound (6,7-dimethoxyisobenzofuran-1(3H)-one) is a naturally occurring phthalide found in opium poppy (Papaver somniferum L.) []. It is also a metabolic byproduct of noscapine, another alkaloid present in opium [, ].
Q2: How can this compound be used to identify illicit opiate use?
A2: this compound's presence in urine samples can serve as a marker for illicit opiate use, specifically heroin [, ]. This is because heroin often contains noscapine as a contaminant, which metabolizes into this compound in the body. Studies have shown a high correlation between the presence of this compound in urine and the use of heroin, making it a valuable tool in forensic toxicology and substance abuse monitoring [, ].
Q3: Can this compound be used to differentiate between heroin and other opiate use?
A3: Yes, this compound is considered a specific marker for heroin use and does not show up in the urine of individuals who have consumed other opiates, like codeine or morphine [, ]. This is crucial in distinguishing between licit use of prescription opiates and illicit heroin use.
Q4: How sensitive are the analytical methods for detecting this compound?
A4: Modern analytical techniques like liquid chromatography–tandem mass spectrometry (LC-MS/MS) have enabled the detection of this compound at very low concentrations (as low as 0.1 ng/g) in biological samples like umbilical cord tissue and urine []. This high sensitivity is critical in identifying even low levels of exposure, such as in cases of in utero heroin exposure.
Q5: Can this compound be used to identify the geographical origin of seized opium?
A5: While this compound itself may not pinpoint the exact geographical origin, its presence alongside other alkaloids in opium can be used to trace back the source []. This is because the alkaloid profile of opium poppy can vary depending on factors like geographical location, cultivation practices, and plant genetics. Combining alkaloid analysis with genetic techniques can further improve the accuracy of origin tracing.
Q6: How is this compound formed from Noscapine?
A6: this compound is a product of Noscapine degradation. This process can occur through various mechanisms, including heating Noscapine above 200°C or subjecting it to hydrolysis in boiling water [, ]. The breakdown of Noscapine yields both this compound and cotarnine.
Q7: Are there any synthetic routes to produce this compound?
A7: Yes, this compound can be synthesized through various chemical reactions. One approach involves using 3:4-dimethoxyphenylacetyl chloride as a starting material and converting it to aminomethyl-meconin hydrochloride through a series of steps []. This highlights the possibility of producing this compound independently of natural sources.
Q8: Has this compound been found in historical samples?
A8: this compound has been identified in pharmaceutical relics dating back to the 18th century, indicating its historical presence and potential degradation in old opium-derived products [].
Q9: Are there any known toxicological concerns with this compound?
A9: While this compound is generally considered less toxic than other opium alkaloids, research on its specific toxicological profile is limited []. Further studies are needed to fully understand its potential adverse effects, especially with long-term exposure.
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